molecular formula C10H8ClNO2S B3024828 4-Chloronaphthalene-1-sulfonamide CAS No. 6292-61-1

4-Chloronaphthalene-1-sulfonamide

Cat. No.: B3024828
CAS No.: 6292-61-1
M. Wt: 241.69 g/mol
InChI Key: YQXWHPSJAYLYED-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-sulfonamide (CAS 6292-61-1) is a high-purity chemical compound with the molecular formula C 10 H 8 ClNO 2 S and a molecular weight of 241.69 g/mol . This organosulfur compound features a naphthalene core functionalized with both a chloro and a sulfonamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Sulfonamides are a critically important class of synthetic antimicrobial agents that act as broad-spectrum antibiotics by inhibiting bacterial dihydropteroate synthase (DHPS) . This enzyme is essential for the bacterial synthesis of folate; sulfonamides competitively inhibit the binding of the native substrate, p-aminobenzoic acid (PABA), thereby disrupting the production of nucleic acids and proteins . Beyond their established antibacterial role, sulfonamide derivatives are extensively investigated for a diverse range of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory applications . The specific structure of this compound serves as a versatile building block for the design and synthesis of novel derivatives aimed at overcoming antibiotic resistance or developing multi-target therapeutic agents . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloronaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXWHPSJAYLYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978734
Record name 4-Chloronaphthalene-1-sulfonamide
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Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-61-1
Record name NSC9915
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Record name 4-Chloronaphthalene-1-sulfonamide
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Record name 4-chloronaphthalene-1-sulfonamide
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Synthetic Methodologies and Chemical Transformations of 4 Chloronaphthalene 1 Sulfonamide

Established Reaction Pathways for 4-Chloronaphthalene-1-sulfonamide Synthesis

The traditional and most common approach to synthesizing sulfonamides, including this compound, involves the reaction between a sulfonyl chloride and an amine. nih.govyoutube.com This method is widely used due to the high reactivity of sulfonyl chlorides, which allows for rapid and selective coupling with a variety of nucleophiles. nih.gov

Nucleophilic Substitution Reactions in Sulfonamide Formation

The formation of the sulfonamide bond is typically achieved through a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. youtube.com In this process, the amino group of a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride and displacing the chloride leaving group. youtube.com This reaction is analogous to nucleophilic acyl substitution. youtube.com

The synthesis of this compound would begin with the corresponding sulfonyl chloride, 4-chloronaphthalene-1-sulfonyl chloride. This precursor can be prepared from 4-chloronaphthalene-1-sulfonic acid. nih.gov The reaction of 4-chloronaphthalene-1-sulfonyl chloride with ammonia (B1221849) would yield the primary sulfonamide, this compound. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. youtube.comresearchgate.net

A general representation of this reaction is as follows:

Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃Cl

Where Ar represents the 4-chloronaphthalene moiety and R is hydrogen.

Coupling Reactions Involving Sulfonyl Chlorides and Amines

The coupling of sulfonyl chlorides with amines is a robust and widely applicable method for sulfonamide synthesis. nih.govresearchgate.net The reaction is generally efficient and allows for the introduction of diverse functionalities by varying the amine component. cbijournal.com For the synthesis of this compound, the key step is the reaction between 4-chloronaphthalene-1-sulfonyl chloride and ammonia. google.com

While this method is effective, the preparation of the requisite sulfonyl chloride can sometimes be challenging and may involve the use of harsh or toxic reagents. researchgate.net Additionally, the stability of sulfonyl chlorides and their compatibility with certain functional groups can be a limitation. researchgate.net

Advanced Synthetic Strategies for Naphthalenesulfonamide Derivatives

To overcome the limitations of traditional methods, a number of advanced synthetic strategies for the preparation of sulfonamides, including naphthalenesulfonamide derivatives, have been developed. These methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of sulfonamides. For instance, copper-catalyzed coupling reactions provide an alternative to the classical approach. One such strategy involves the coupling of aryl carboxylic acids with amines to generate sulfonamides in a one-pot process. nih.govacs.org This method utilizes a copper ligand-to-metal charge transfer (LMCT) to convert the aromatic acid into a sulfonyl chloride intermediate, which then reacts with an amine to form the sulfonamide. nih.govacs.org This approach avoids the need to pre-functionalize the starting materials. nih.govacs.org

Another metal-catalyzed approach is the palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to a variety of sulfonamides. organic-chemistry.org While not specific to this compound, these metal-catalyzed methods offer potential pathways for its synthesis and the synthesis of its derivatives under milder conditions. A microwave-assisted nucleophilic aromatic substitution (SNAr) reaction has also been utilized for the synthesis of a complex thiophene (B33073) sulfonamide containing a naphthalene (B1677914) moiety, highlighting the utility of modern techniques in this area. nih.gov

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. jyu.finih.govelsevierpure.com For sulfonamide synthesis, one-pot procedures have been developed that start from readily available precursors. For example, a one-pot method for synthesizing sulfonamides from unactivated carboxylic acids and amines has been reported, proceeding through an in-situ generated sulfonyl chloride. nih.govacs.org

Another one-pot strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides, which then react with amines in the same reaction vessel to produce sulfonamides. organic-chemistry.org These approaches streamline the synthetic process and are applicable to a wide range of substrates. nih.govacs.orgorganic-chemistry.org

Oxidation Methods for Sulfenamide (B3320178) Precursors

An alternative route to sulfonamides involves the oxidation of sulfenamide precursors. tandfonline.comtandfonline.com This method provides a way to form the sulfonamide bond under different conditions than the traditional sulfonyl chloride-amine coupling. The oxidation of a sulfenamide to a sulfonamide can be achieved using various oxidizing agents. tandfonline.comtandfonline.comnih.gov

The synthesis would first involve the formation of a sulfenamide from a thiol and an amine, which can be accomplished through an oxidative coupling reaction. nih.gov The resulting sulfenamide is then oxidized to the corresponding sulfonamide. nih.govacs.org This two-step, one-pot approach allows for the direct synthesis of sulfonamides from thiols and amines. acs.org

Regioselectivity and Stereochemical Control in Naphthalenesulfonamide Synthesis

The synthesis of naphthalenesulfonamides is governed by the principles of electrophilic aromatic substitution, where controlling the position of the incoming sulfonyl group (regioselectivity) is a primary challenge.

Regioselectivity in Electrophilic Sulfonation

The direct sulfonation of naphthalene itself is a well-studied reaction where the regiochemical outcome is highly dependent on reaction conditions. At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially yields naphthalene-1-sulfonic acid. wordpress.com This is because the intermediate carbocation for 1-substitution is more stable, as it allows for the retention of a fully aromatic benzene (B151609) ring in its resonance structures. libretexts.org Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control and the more stable, less sterically hindered naphthalene-2-sulfonic acid is the major product. wordpress.com

When the naphthalene ring is already substituted, as in the case of 1-chloronaphthalene (B1664548), the directing effect of the substituent adds another layer of complexity. The chlorine atom is an ortho-, para-directing, yet deactivating, group for electrophilic aromatic substitution. doubtnut.com This is due to a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect. Therefore, direct sulfonation of 1-chloronaphthalene would be expected to yield a mixture of isomers, with the sulfonic acid group at positions 2 (ortho), 4 (para), and potentially 8 (ortho). The formation of the desired 4-substituted product, 4-chloronaphthalene-1-sulfonic acid, is favored due to a combination of electronic and steric factors, but the reaction can still lead to isomeric impurities that are difficult to separate.

To circumvent the challenges of poor regioselectivity in direct sulfonation, alternative strategies are often employed. A prominent method involves a sequence starting from a precursor where the substitution pattern is already established. For instance, the synthesis can begin with the nitration of 1-chloronaphthalene. This reaction yields 1-chloro-4-nitronaphthalene, which can then be reduced to 1-amino-4-chloronaphthalene. benchchem.com This amino compound serves as a key intermediate, allowing for the introduction of the sulfonyl group with absolute regiocontrol via a Sandmeyer-type reaction, thus avoiding the formation of other isomers.

Stereochemical Control

The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereochemical control are not relevant to its direct synthesis.

However, stereochemistry becomes a critical factor in the synthesis of more complex derivatives. If the sulfonamide nitrogen is substituted with a chiral auxiliary or a chiral substrate, or if the naphthalene ring is incorporated into a larger, pre-existing chiral framework, the generation of new stereocenters may occur. In such cases, diastereoselective or enantioselective synthetic methods would be necessary to control the three-dimensional arrangement of the final product.

Development of Novel Synthetic Precursors and Building Blocks

The efficient synthesis of this compound and its derivatives relies on the availability of versatile precursors and building blocks. These compounds provide reliable and regiochemically defined pathways to the target structures, bypassing the difficulties of direct functionalization.

Key building blocks include halogenated naphthalenes, nitrated intermediates, and pre-functionalized amino-naphthalenes, which are crucial for applications in medicinal chemistry and materials science.

Key Synthetic Precursors

Precursor/Building BlockCAS NumberMolecular FormulaRole in Synthesis
1-Chloronaphthalene90-13-1C₁₀H₇ClPrimary starting material for direct sulfonation or nitration. wikipedia.org
1-Chloro-4-nitronaphthalene---C₁₀H₆ClNO₂Key intermediate obtained from the nitration of 1-chloronaphthalene. benchchem.com
1-Amino-4-chloronaphthalene4684-12-2C₁₀H₈ClNA versatile building block formed by the reduction of 1-chloro-4-nitronaphthalene; allows for regiochemically precise introduction of the sulfonyl group. benchchem.com
4-Chloronaphthalene-1-sulfonic acid85-49-4C₁₀H₇ClO₃SThe direct product of sulfonation; can be converted to the corresponding sulfonyl chloride. nih.gov
4-Chloronaphthalene-1-sulfonyl chloride64318-08-7C₁₀H₆Cl₂O₂SThe immediate precursor to the final sulfonamide; reacts with ammonia to form the sulfonamide bond.

The development of synthetic routes utilizing these building blocks is essential. For example, a common pathway involves the nitration of 1-chloronaphthalene to produce 1-chloro-4-nitronaphthalene. Subsequent catalytic reduction affords 1-amino-4-chloronaphthalene. benchchem.com This amino-substituted naphthalene is a particularly valuable building block because the amino group can be readily converted into a diazonium salt. The diazonium intermediate can then be treated with sulfur dioxide in the presence of a copper catalyst to yield 4-chloronaphthalene-1-sulfonyl chloride, which upon amination, gives the final product with unambiguous regiochemistry. This multi-step, building block-based approach provides superior control compared to direct electrophilic substitution.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloronaphthalene 1 Sulfonamide

Solid-State Structural Analysis via X-ray Crystallography

No dedicated single-crystal X-ray diffraction studies for 4-Chloronaphthalene-1-sulfonamide have been found in the searched literature. Such an analysis would be essential for definitively determining its crystal system, space group, and precise atomic coordinates in the solid state.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

In the absence of a specific crystal structure for this compound, its intermolecular interactions can be predicted based on the behavior of other aromatic sulfonamides. The primary forces governing the crystal packing in this class of compounds are hydrogen bonding and π-π stacking interactions. researchgate.net

The sulfonamide moiety (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). libretexts.org It is highly probable that molecules of this compound would form intermolecular N-H···O hydrogen bonds, creating dimers or extended chain motifs. nih.govyoutube.com These interactions are a dominant feature in the crystal structures of many sulfonamides. nih.govresearchgate.net

Furthermore, the chlorinated naphthalene (B1677914) ring is expected to participate in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems of adjacent naphthalene cores, are a significant stabilizing force in the crystal lattice of many aromatic compounds. nih.govmdpi.com The presence of the chlorine atom and the sulfonamide group can influence the electronic distribution of the aromatic system, potentially leading to offset or slipped-stacking arrangements to optimize electrostatic interactions. uva.es

Analysis of Crystal Polymorphism and its Molecular Implications

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides. researchgate.netnih.govresearchgate.netnih.gov These different forms can arise from variations in intermolecular interactions and molecular conformations, leading to distinct crystal packing arrangements. researchgate.net Each polymorph possesses different physicochemical properties.

While no specific polymorphic forms of this compound have been reported, the potential for their existence is high given the structural features of the molecule. The flexibility of the sulfonamide group and the possibility of different hydrogen bonding patterns and π-π stacking geometries could give rise to multiple crystalline structures under different crystallization conditions. researchgate.net The specific implications of polymorphism for this compound, such as differences in stability and other physical properties, remain uninvestigated.

Conformation of the Sulfonamide Moiety and Naphthalene Core in the Solid State

The conformation of the sulfonamide group relative to the naphthalene core is a critical aspect of its solid-state structure. In related aromatic sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The rotational freedom around the C-S and S-N bonds allows for various conformations.

The planarity of the naphthalene core is likely to be maintained, although minor distortions can be induced by the bulky and electronegative chloro and sulfonamide substituents. uva.es The precise torsion angles defining the orientation of the sulfonamide group with respect to the naphthalene ring would be determined by the interplay of steric effects and the optimization of intermolecular interactions within the crystal lattice.

Solution-State Structural Characterization by Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR for Structural Confirmation and Elucidation

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons on the naphthalene ring, likely in the range of 7.0-8.5 ppm. rsc.org The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and sulfonamide groups. The proton of the sulfonamide NH₂ group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration due to hydrogen bonding effects. researchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms of the naphthalene core. The carbons directly attached to the chlorine and sulfur atoms would exhibit chemical shifts influenced by the electronegativity and anisotropy of these substituents. Aromatic carbons in similar sulfonamide derivatives typically resonate in the region of 110-160 ppm. rsc.org

Predicted NMR Data Tables (Illustrative)

Since experimental data is unavailable, the following tables are illustrative predictions based on known substituent effects on naphthalene and benzene (B151609) rings.

Predicted ¹H NMR Data
Chemical Shift (ppm)
~8.5 - 7.5
Variable
Predicted ¹³C NMR Data
Chemical Shift (ppm)
~140 - 120
Variable
Variable

Conformational Analysis in Solution

In solution, the this compound molecule would exhibit greater conformational flexibility compared to the solid state. Rotation around the C-S and S-N bonds would be more facile. The preferred conformation in a given solvent will be determined by a balance of intramolecular steric and electronic effects, as well as intermolecular interactions with the solvent molecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could, in principle, be used to probe the through-space proximity of protons and thus provide insights into the dominant solution-state conformation. However, no such studies have been reported for this specific compound.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its ionized forms and their fragments.

Electron Ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. While a specific EI spectrum for this compound is not detailed in the available literature, its fragmentation pattern can be predicted based on the established behavior of its constituent chemical moieties: the chloronaphthalene ring and the sulfonamide group.

The molecular ion peak would be expected at an m/z corresponding to the molecule's mass. A crucial characteristic would be the presence of an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). docbrown.info

Key fragmentation pathways for naphthalenesulfonamide molecules include:

Loss of SO₂: A common and diagnostic fragmentation for sulfonamides is the cleavage of the C-S bond and rearrangement to eliminate a neutral sulfur dioxide (SO₂) molecule (64 Da). nih.gov

Cleavage of the S-N bond: This cleavage can result in the formation of an aminyl radical (•NH₂) and a 4-chloronaphthalene-1-sulfonyl cation, or alternatively, a sulfonamide radical (•SO₂NH₂) and a 4-chloronaphthalene cation.

Fragmentation of the Naphthalene Ring: The naphthalene ring system can undergo characteristic fragmentation, including the loss of acetylene (B1199291) (C₂H₂) or a chloronaphthyl radical.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at [M-35]⁺ and [M-37]⁺.

The resulting mass spectrum is a composite of these and other fragmentation processes, providing a structural fingerprint of the molecule.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

Predicted Fragment Ion Formula Proposed Origin
[M]⁺• and [M+2]⁺•[C₁₀H₈ClNO₂S]⁺•Molecular Ion (Isotopic peaks for ³⁵Cl/³⁷Cl)
[M - SO₂]⁺•[C₁₀H₈ClN]⁺•Loss of sulfur dioxide from the molecular ion nih.gov
[C₁₀H₆ClSO₂]⁺[C₁₀H₆ClSO₂]⁺Cleavage of the S-N bond
[C₁₀H₆Cl]⁺[C₁₀H₆Cl]⁺Loss of SO₂NH₂ radical
[M - Cl]⁺[C₁₀H₈NO₂S]⁺Loss of chlorine radical from the molecular ion

This table is based on theoretical fragmentation patterns of related compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for confirming the molecular weight of polar molecules like sulfonamides. In positive ion mode, the molecule is typically protonated, yielding an abundant pseudomolecular ion [M+H]⁺. For this compound (Molecular Weight: 241.69 g/mol ), this would appear at m/z 242.

A significant advantage of coupling ESI with tandem mass spectrometry (MS/MS) is the ability to induce and analyze specific fragmentation patterns. For aromatic sulfonamides, a characteristic fragmentation pathway observed under collision-induced dissociation (CID) is the elimination of SO₂. nih.gov This rearrangement-driven loss of 64 Da from the precursor ion is a strong indicator of the sulfonamide structure. nih.govnih.gov An electron-withdrawing group, such as the chlorine atom on the aromatic ring, may promote this SO₂ extrusion. nih.gov Therefore, in an ESI-MS/MS experiment, the observation of a transition from the precursor ion [M+H]⁺ to a product ion at [M+H - 64]⁺ would provide strong evidence for the molecular identity of this compound.

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about functional groups, bond types, and molecular structure.

The FT-IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its primary functional groups. The sulfonamide group (–SO₂NH₂) has several distinct vibrational modes. The S=O bonds produce strong, characteristic stretching vibrations. Typically, two bands are observed: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. mdpi.com The N-H stretching vibrations of the primary amine group appear in the region of 3400-3200 cm⁻¹. The C-Cl and C-S stretching vibrations, as well as the various C-H and C=C vibrations of the naphthalene ring, will also be present.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Primary Spectroscopy References
Amine (N-H)Asymmetric & Symmetric Stretch3400 - 3200FT-IR ripublication.com
Amine (N-H)Scissoring (Bending)1650 - 1580FT-IR researchgate.net
Aromatic (C=C)Ring Stretching1600 - 1450FT-IR, Raman nih.gov
Sulfonyl (S=O)Asymmetric Stretch1385 - 1315FT-IR mdpi.com
Sulfonyl (S=O)Symmetric Stretch1180 - 1140FT-IR ripublication.com
Sulfonamide (S-N)Stretching940 - 900FT-IR mdpi.com
Naphthalene (C-H)Out-of-plane Bending900 - 675FT-IR chemicalbook.com
Aryl-Chloride (C-Cl)Stretching800 - 600FT-IR, Raman

This table provides typical ranges and the most prominent spectroscopy for each vibration.

In the solid state, the conformation and intermolecular interactions of sulfonamide molecules are heavily influenced by hydrogen bonding. nih.gov The sulfonamide group is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). Strong intermolecular hydrogen bonds are a primary force in determining the crystal packing of sulfonamides. nih.gov

Vibrational spectroscopy is highly sensitive to these interactions. The formation of hydrogen bonds typically causes a red shift (a shift to lower frequency) and broadening of the stretching frequencies of the participating groups. For this compound, the N-H and S=O stretching bands are key indicators of intermolecular bonding. By comparing the spectra of the compound in the solid state (where hydrogen bonding is maximized) with its spectrum in a non-polar solvent (where it exists as isolated molecules), the extent and strength of these interactions can be inferred. nih.govnsf.gov Furthermore, different crystalline polymorphs can exhibit distinct vibrational spectra due to differences in their hydrogen-bonding networks and molecular conformations. nih.gov

Electronic Structure Analysis via Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by electronic transitions within the aromatic naphthalene ring system. Naphthalene itself exhibits strong absorptions corresponding to π → π* transitions.

The introduction of substituents alters the electronic structure and, consequently, the absorption spectrum. Both the chlorine atom (a weak deactivator with lone pairs) and the sulfonamide group (a deactivating group) act as auxochromes, modifying the energy levels of the naphthalene π-system. This typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. mdpi.com Studies on related compounds like sulfanilamide (B372717) show characteristic absorption bands that are sensitive to the pH of the solution, as protonation or deprotonation of the amino and sulfonamide groups alters the electronic transitions. pharmahealthsciences.net The spectrum of this compound is expected to show complex absorption bands in the UV region, likely with maxima influenced by the combined electronic effects of the chloro and sulfonamide substituents on the naphthalene chromophore.

Computational Chemistry and Molecular Modeling Studies of 4 Chloronaphthalene 1 Sulfonamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are foundational in understanding the electronic behavior of molecules. These calculations offer a lens into the fundamental properties that govern a molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a principal method for predicting the molecular structure and energetics of organic compounds. For derivatives of 1,2,4-triazine (B1199460) sulfonamide, DFT studies have been employed to analyze their chemical structures. mdpi.com These calculations are crucial for obtaining optimized geometries, which represent the lowest energy conformation of the molecule. The precision of these calculations allows for the determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.com For instance, in a study of 1,2,4-triazine sulfonamide derivatives, the compound with the smallest energy gap (3.25 eV) was identified as the "softest" and most reactive. mdpi.com Conversely, the compound with the largest gap (3.41 eV) was deemed the most stable. mdpi.com The energy of the HOMO is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. mdpi.comrsc.org

The strategic introduction of electron-donating or electron-withdrawing substituents is a common approach to tune the HOMO-LUMO gap and, consequently, the electronic properties of conjugated molecules. rsc.org This modulation is key in designing molecules with specific photophysical or electronic characteristics.

Aromaticity Indices and Substituent Effects on the Naphthalene (B1677914) Ring

The aromaticity of the naphthalene ring system in 4-Chloronaphthalene-1-sulfonamide is a defining feature of its structure and reactivity. Substituents on the naphthalene core can significantly influence the electronic distribution and aromatic character of the rings. Electron-donating groups, for example, can increase the electron density of the ring system, which can, in turn, affect the HOMO and LUMO energy levels. rsc.org The analysis of how different substituents modulate the electronic properties of the naphthalene core is essential for understanding the structure-activity relationships of these compounds. rsc.org

Conformational Landscapes and Energetic Profiles

Molecules, particularly those with rotatable bonds, can exist in various conformations. Computational methods can be used to explore the conformational landscape and determine the relative energies of different conformers. For instance, studies on chlorophyll (B73375) a have revealed different stable conformations, with weak hydrogen bond interactions playing a role in stabilizing certain forms. Understanding the accessible conformations and their energetic profiles is crucial for predicting how a molecule might interact with its environment, including biological receptors.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict the interaction between a ligand and a protein.

Ligand-Protein Interaction Profiling with Identified Biological Targets

Molecular docking studies have been instrumental in identifying potential biological targets for sulfonamide-containing compounds and in predicting their binding affinities. nih.gov For example, in studies involving 1,2,4-triazine sulfonamide derivatives, docking simulations were performed against several cancer-related protein targets, including 3RHK, 5GTY, 6PL2, and 7JXH. mdpi.com The results of these simulations provide a docking score, which is an estimation of the binding affinity, typically expressed in kcal/mol. mdpi.comnih.gov

These studies have shown that certain sulfonamide derivatives can exhibit strong binding affinities, in some cases superior to standard drugs like Erlotinib, Neratinib, and Tepotinib. mdpi.com The interactions observed in the docked poses often involve hydrogen bonds between the sulfonamide group and key amino acid residues in the protein's binding pocket, such as SER-1331, LYS-1263, LYS-725, and ARG-602. mdpi.com The ability to form these specific interactions is a critical determinant of the ligand's binding affinity and potential biological activity. nih.gov

The binding constants (K) for ligand-protein interactions can also be determined experimentally and computationally, providing a quantitative measure of binding strength. nih.gov For instance, binding constants in the order of 10^4 M^-1 have been observed for the interaction of sulfonamide drugs with the protein myoglobin. nih.gov

Prediction of Binding Modes, Optimized Conformations, and Binding Free Energies

Computational docking and molecular mechanics are pivotal in predicting how this compound and its analogs interact with biological targets. These methods are used to determine the most likely binding poses (modes) of a ligand within the active site of a protein and to estimate the strength of this interaction, often expressed as a binding free energy.

A notable example of this approach can be seen in the study of naphthalene-1-sulfonamide (B86908) derivatives as inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases. nih.gov Through a structure-based design strategy, researchers have identified potent and selective inhibitors. nih.gov X-ray crystallography, complemented by computational modeling, has been instrumental in revealing the binding modes of these inhibitors. nih.gov

Similarly, molecular docking studies on other sulfonamide derivatives, such as 1,2,4-triazine sulfonamides, have been used to predict their binding interactions and energies with protein receptors. mdpi.com In such studies, docking scores and binding free energies (ΔG) are calculated to rank potential inhibitors. mdpi.com For instance, the docking scores for a series of 1,2,4-triazine sulfonamide derivatives were found to be in the range of -5.655 kcal/mol to -6.634 kcal/mol, with corresponding ΔG energies from -44.485 kcal/mol to -51.322 kcal/mol, indicating favorable binding interactions. mdpi.com

Compound Type Target Protein Docking Score (kcal/mol) Binding Free Energy (ΔG) (kcal/mol)
Naphthalene-1-sulfonamide derivativesFABP4Data not specifiedData not specified
1,2,4-Triazine sulfonamide derivatives7JXH receptor-5.655 to -6.634-44.485 to -51.322

This table presents data for related sulfonamide compounds to illustrate the application of these computational methods.

Detailed Analysis of Intermolecular Interactions at Binding Sites (Hydrogen Bonding, Hydrophobic Interactions)

A crucial aspect of computational analysis is the detailed examination of the intermolecular forces that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

In the case of naphthalene-1-sulfonamide derivatives targeting FABP4, X-ray crystallography and computational studies have highlighted the importance of a network of ordered water molecules within the binding pocket, which contributes to the binding affinity. nih.gov The naphthalene ring, a core component of this compound, typically engages in hydrophobic interactions with nonpolar amino acid residues in the binding site. The sulfonamide group is a key player in forming hydrogen bonds, acting as both a hydrogen bond donor (the -NH2 group) and acceptor (the -SO2- group).

Studies on other sulfonamides have shown that the orientation of the sulfonamide group is critical for forming strong hydrogen bonds with the protein backbone or specific residues. The chlorine atom on the naphthalene ring of this compound can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques aimed at understanding how the chemical structure of a molecule relates to its biological activity. These models are invaluable for optimizing lead compounds and designing new molecules with improved potency and selectivity.

The fundamental principle of SAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. QSAR takes this a step further by creating mathematical models that quantitatively correlate structural descriptors with activity. researchgate.net

3D-QSAR is a sophisticated approach that considers the three-dimensional properties of molecules. In a study of triazole-bearing compounds as cyclooxygenase-2 (COX-2) inhibitors, 3D-QSAR models were developed to understand the structural requirements for high activity. nih.gov These models can visualize the favorable and unfavorable regions for different structural features, such as hydrogen bond donors, hydrophobic groups, and electron-withdrawing groups. nih.gov For instance, the analysis might reveal that a bulky substituent at a particular position on the naphthalene ring of this compound enhances activity, while a polar group in another region is detrimental.

The insights gained from SAR and QSAR studies are directly applied to the in silico design of new compounds. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target.

The discovery of naphthalene-1-sulfonamide derivatives as FABP4 inhibitors is a prime example of a successful structure-based design strategy. nih.gov By understanding the binding site and the key interactions of a hit compound, researchers can rationally design new derivatives with improved properties. This process often involves iterative cycles of computational design, chemical synthesis, and biological testing.

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to find other molecules with similar properties. In structure-based virtual screening, a 3D model of the target protein is used to dock and score a library of potential ligands.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Mechanisms

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a deeper understanding of conformational changes, binding pathways, and the stability of ligand-protein complexes.

In a study of aromatic geranyl sulfonamide compounds, MD simulations were used to clarify their molecular mechanisms as potential Complex III inhibitors. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues involved in the binding process. For this compound, MD simulations could be used to explore its conformational flexibility and to understand how it navigates the binding pocket of a target protein. The stability of the ligand-protein complex over the course of the simulation can also provide an indication of the binding affinity.

Molecular and Biochemical Mechanisms of Action of 4 Chloronaphthalene 1 Sulfonamide

Interactions with Calmodulin and Calcium Signaling Pathways

Naphthalenesulfonamides, including derivatives of 4-Chloronaphthalene-1-sulfonamide, are well-established antagonists of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that mediates a vast array of cellular processes. pnas.orgnih.govscite.ai Their ability to interfere with calmodulin function has significant implications for calcium signaling pathways.

Mechanism of Calmodulin Antagonism by Naphthalenesulfonamides

Naphthalenesulfonamides exert their antagonistic effect on calmodulin by directly binding to the protein. pnas.orgscite.ai This interaction is dependent on the presence of calcium ions (Ca²⁺), which induce a conformational change in calmodulin, exposing hydrophobic domains on its surface. These exposed hydrophobic sites are the primary binding locations for naphthalenesulfonamides. By occupying these sites, the sulfonamide derivatives prevent calmodulin from interacting with and activating its downstream target enzymes. scite.ai The affinity of this binding and the subsequent inhibitory potency are influenced by the length of the alkyl chain in the sulfonamide molecule. nih.gov

The binding of naphthalenesulfonamides to calmodulin can be competitively displaced by other known calmodulin antagonists. scite.ai This antagonistic action is not limited to a single cell type, as these compounds can penetrate the cell membrane and distribute throughout the cytoplasm, thereby inhibiting intracellular calmodulin-dependent processes. pnas.orgnih.gov This mechanism has been instrumental in utilizing naphthalenesulfonamides as pharmacological tools to investigate the roles of calmodulin in various cellular functions. pnas.orgnih.gov

Modulation of Calmodulin-Dependent Enzymes (e.g., Cyclic Nucleotide Phosphodiesterase, Myosin Light-Chain Kinase)

By antagonizing calmodulin, naphthalenesulfonamides effectively inhibit the activity of numerous calmodulin-dependent enzymes. Two prominent examples are cyclic nucleotide phosphodiesterase (PDE) and myosin light-chain kinase (MLCK).

Cyclic Nucleotide Phosphodiesterase (PDE): Calmodulin is a known activator of certain PDE isoforms, enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in signal transduction. nih.gov Naphthalenesulfonamides, by binding to calmodulin, prevent the activation of CaM-dependent PDE, leading to an increase in intracellular cyclic nucleotide levels. scite.ainih.gov The inhibition of Ca²⁺/calmodulin-regulated PDE activity is a key outcome of the calmodulin antagonism by these compounds. pnas.org

Myosin Light-Chain Kinase (MLCK): MLCK is a critical enzyme in smooth muscle contraction and other cellular processes, and its activity is strictly dependent on the Ca²⁺-calmodulin complex. nih.gov Naphthalenesulfonamides, such as the derivative W-7, inhibit MLCK by binding to calmodulin, thereby preventing the formation of the active holoenzyme. nih.gov However, some naphthalenesulfonamide derivatives can also directly inhibit the catalytic activity of MLCK, independent of their interaction with calmodulin. nih.gov This dual mechanism of action, both as a calmodulin antagonist and a direct enzyme inhibitor, depends on the specific chemical structure of the naphthalenesulfonamide derivative. nih.gov For instance, a derivative of N-(6-aminoethyl)-5-chloro-1-naphthalenesulfonamide was found to inhibit MLCK by directly interacting with the enzyme molecule, competitive with respect to ATP. nih.gov

Disruption of Intracellular Calcium Homeostasis and Signaling Pathways

The antagonism of calmodulin by naphthalenesulfonamides has profound effects on intracellular calcium homeostasis and signaling. Calmodulin is a primary sensor and transducer of calcium signals, and by inhibiting its function, these compounds disrupt the downstream effects of calcium influx or release. pasteur.fr This disruption can manifest in various ways, including the inhibition of cell proliferation, as calmodulin is involved in the regulation of the cell cycle. pnas.orgnih.gov

Furthermore, some naphthalenesulfonamide derivatives have been shown to directly affect calcium channels. For example, the calmodulin inhibitor W-7 has been found to directly block human ether-à-go-go-related gene (hERG) potassium channels, which can influence calcium signaling indirectly by altering membrane potential. nih.gov Another related compound, ML-9, an inhibitor of MLCK, has been shown to inhibit catecholamine secretion from adrenal chromaffin cells by blocking Ca²⁺ uptake into the cells. nih.gov These findings indicate that while calmodulin antagonism is a primary mechanism, some naphthalenesulfonamides can also directly modulate ion channels involved in calcium signaling, leading to a more complex disruption of intracellular calcium homeostasis.

Enzyme Inhibition Studies and Target Specificity

Beyond their effects on calmodulin, naphthalenesulfonamides have been investigated for their ability to inhibit other key enzymes, demonstrating a degree of target specificity that can be modulated by their chemical structure.

Interaction with Protein Kinase C (PKC) ATP-Binding Pocket

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. Certain naphthalenesulfonamides, such as W-7, have been shown to inhibit PKC activity through multiple mechanisms. One primary mechanism involves the interaction of the naphthalenesulfonamide with the phospholipid cofactor required for PKC activation. nih.gov

However, at higher concentrations, these compounds can also act as competitive inhibitors with respect to ATP, binding to the ATP-binding pocket of the PKC catalytic domain. nih.gov This was demonstrated by the ability of ATP to elute PKC from a W-7-agarose affinity column. nih.gov This indicates that naphthalenesulfonamides can directly target the catalytic site of PKC, a mechanism distinct from their interaction with calmodulin. The ability to inhibit PKC through its ATP-binding site is a characteristic shared with a broad class of protein kinase inhibitors. nih.gov

Inhibition Mechanisms of Bacterial Enzymes (e.g., Penicillin-Binding Proteins, KAS III, PABA-processing enzymes)

The sulfonamide functional group is a well-known pharmacophore in antibacterial agents. While direct studies on this compound's effect on specific bacterial enzymes are limited, the broader class of sulfonamides is known to inhibit key bacterial metabolic pathways.

Penicillin-Binding Proteins (PBPs): PBPs are essential enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.govmdpi.com While the primary mechanism of β-lactams is to form a stable acyl-enzyme complex with the PBP active site, the development of inhibitors targeting PBPs is an active area of research. mdpi.comnih.gov Although not a β-lactam, the potential for sulfonamide-containing compounds to interact with PBPs cannot be entirely ruled out, especially in the context of developing novel antibacterial agents.

PABA-processing enzymes: The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme that utilizes para-aminobenzoic acid (PABA) in the folic acid synthesis pathway. nih.gov Sulfonamides act as structural analogs of PABA, leading to the formation of a non-functional product and depletion of folic acid, which is essential for bacterial growth. nih.gov While this is the hallmark of simple sulfonamides, more complex sulfonamides could potentially interact with other enzymes in this pathway.

Other Bacterial Enzymes: The sulfonamide moiety has been incorporated into inhibitors of other bacterial enzymes. For instance, sulfonamides have been shown to be potent inhibitors of bacterial carbonic anhydrases, such as those from Vibrio cholerae and Burkholderia pseudomallei. nih.govmdpi.com These studies highlight the versatility of the sulfonamide group in targeting a range of bacterial enzymes, suggesting that naphthalenesulfonamides could potentially exhibit inhibitory activity against a variety of bacterial targets beyond the classical PABA pathway.

Modulation of Receptor Tyrosine Kinases (e.g., EGFR)

The sulfonamide functional group is a versatile scaffold utilized in the development of various therapeutic agents, including those targeting cancer-associated enzymes. nih.gov Generally, sulfonamide derivatives have been explored as tyrosine kinase inhibitors, which are crucial for disrupting cancer progression signaling pathways. nih.gov Furthermore, compounds incorporating a naphthalene (B1677914) ring system, such as anilino-1,4-naphthoquinone derivatives, have been specifically identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key member of the receptor tyrosine kinase family. nih.gov Overexpression of EGFR activates pro-oncogenic downstream signaling pathways, making it a significant target for anticancer drugs. nih.gov

However, based on available scientific literature, there is currently no direct evidence detailing the specific modulatory effects of this compound on EGFR or other receptor tyrosine kinases. While the broader classes of sulfonamides and naphthalene-containing compounds show activity in this area, dedicated studies on this compound's interaction with this class of receptors are not presently documented.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

The naphthalene-1-sulfonamide (B86908) structure has been identified as a foundational scaffold for the development of potent inhibitors targeting Fatty Acid Binding Protein 4 (FABP4). FABP4, expressed primarily in adipocytes and macrophages, is a key player in energy metabolism and inflammation. nih.gov Research has focused on designing dual inhibitors for FABP4 and the related FABP5, as inhibiting both is expected to yield synergistic benefits in treating conditions like diabetes and atherosclerosis. nih.gov

Starting from a selective naphthalene-1-sulfonamide-based FABP4 inhibitor, scientists have used structure-based design to develop new dual inhibitors. nih.gov These novel compounds, which demonstrated inhibitory activity against both FABP4 and FABP5, also showed a significant anti-inflammatory effect in macrophage cell models. This effect was evidenced by a reduction in pro-inflammatory cytokines, which was linked to the inhibition of the IKK/NF-κB signaling pathway. nih.gov The inhibition of FABP4 by specific inhibitors like BMS309403 has been shown to ameliorate lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines and reactive oxygen species in lung injury models, further highlighting the protein's role in inflammation. nih.gov

Interaction with Viral Proteins (e.g., DENV NS2B/NS3 protease, NS2A)

Currently, there is no specific information documented in the scientific literature regarding the interaction of this compound with Dengue virus (DENV) proteins, including the NS2B/NS3 protease and NS2A.

Research into inhibitors of the DENV NS2B/NS3 protease, which is essential for viral replication, is an active area of drug discovery. However, these studies have focused on other chemical classes, such as peptide-based inhibitors or other small molecules. Similarly, while some sulfonamide derivatives, like certain sulfonamide chalcones, have been shown to possess anti-dengue virus activity, their mechanism of action was identified as targeting the viral methyltransferase, a different protein complex. nih.gov Other studies have noted the antiviral activity of sulfated polysaccharides against DENV, which act by interfering with viral adsorption and internalization. nih.gov No studies to date have linked the this compound structure to the DENV proteins specified.

Molecular Basis of Selectivity and Affinity for Biological Targets

The selectivity and affinity of naphthalenesulfonamide derivatives are primarily understood through their action as calmodulin antagonists. nih.gov The affinity for calmodulin is significantly influenced by the chlorination of the naphthalene ring; for instance, chlorinated derivatives like N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) are more potent calmodulin inhibitors than their non-chlorinated counterparts. nih.gov

Elucidation of Specific Binding Sites and Interaction Modes

The primary and most well-characterized biological target of naphthalenesulfonamide derivatives is calmodulin, a ubiquitous and highly conserved calcium-binding protein that acts as a key intracellular calcium sensor. nih.govyoutube.com The interaction is dependent on calcium levels. In the presence of elevated intracellular calcium, the Ca2+-calmodulin complex undergoes a conformational change, exposing hydrophobic domains. youtube.comyoutube.com

The naphthalenesulfonamide antagonist binds to these exposed hydrophobic regions on the activated calmodulin. youtube.com This binding is driven by hydrophobic interactions between the compound's naphthalene ring and the target protein. This interaction physically prevents calmodulin from binding to and activating its downstream target enzymes, such as calmodulin-dependent protein kinases. youtube.comyoutube.com The flexible central domain of calmodulin allows the protein to wrap around its target, an interaction that is blocked by the presence of the antagonist. youtube.com

In its interaction with other kinases, such as phospholipid-sensitive Ca2+-dependent protein kinase, the binding mode of the related compound W-7 has been identified as competitive with the phospholipid cofactor, indicating it likely interacts with the enzyme's regulatory domain where the phospholipid would normally bind. nih.gov

Influence on Cellular Signaling Networks (e.g., Myeloid Differentiation, Apoptosis Induction at the molecular level)

By targeting central signaling proteins like calmodulin, this compound and its derivatives can significantly influence major cellular signaling networks, including those controlling cell differentiation and programmed cell death (apoptosis).

Myeloid Differentiation

Naphthalenesulfonamide calmodulin antagonists have been shown to induce myeloid differentiation in the human promyelocytic leukemia cell line HL-60. The mechanism is believed to be rooted in the inhibition of calmodulin, which serves a regulatory role in cell differentiation processes. These compounds can also enhance the differentiation induced by other agents like retinoic acid. While calmodulin antagonism is the primary proposed mechanism, potential parallel effects on Protein Kinase C cannot be discounted as a contributing factor to this pro-differentiative effect.

Apoptosis Induction at the Molecular Level

While direct studies on this compound are limited, research on related compounds with either a sulfonamide or a naphthalene moiety points to the induction of apoptosis as a key anti-cancer mechanism. nih.govnih.gov For instance, certain 1,4-naphthoquinone (B94277) derivatives induce apoptosis in cancer cells through a mitochondrial-mediated pathway. nih.gov The molecular events in this process include:

Activation of Caspases: Triggering of key executioner enzymes like caspase-3 and caspase-7. nih.gov

Regulation of p53: Upregulation of the tumor suppressor protein p53 and its regulator, Mdm-2. nih.gov

Modulation of Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring cell death. nih.gov

This evidence suggests that a likely mechanism of action for this compound in cancer cells involves the engagement of intrinsic apoptotic signaling pathways, leading to programmed cell death.

Interactive Data Tables

Table 1: Summary of Inhibitory Actions and Affected Pathways

Biological Target/ProcessEffectKey Mediators/PathwaysSupporting Evidence
CalmodulinInhibitionCa2+-dependent signalingDirect antagonism by naphthalenesulfonamide derivatives. nih.govnih.gov
Protein Kinase C (Phospholipid-sensitive Ca2+-dependent protein kinase)InhibitionPhospholipid-dependent signalingCross-reactivity observed with related compounds (W-7). nih.gov
Fatty Acid Binding Protein 4 (FABP4)Inhibition (by derivatives)IKK/NF-κB pathwayNaphthalene-1-sulfonamide scaffold used to design inhibitors. nih.gov
Myeloid DifferentiationInductionCalmodulin antagonism, potential Protein Kinase C effectsObserved in HL-60 cells with related compounds.
ApoptosisInduction (inferred)Mitochondrial pathway, Caspases, p53, Bcl-2 familyMechanisms observed with related naphthalene-containing compounds. nih.gov

Design and Synthesis of Analogues and Derivatives with Modified Molecular Architecture

Rational Design Principles for Naphthalenesulfonamide Analogues

The design of novel naphthalenesulfonamide analogues is a meticulous process guided by rational design principles. These strategies leverage computational and structural data to predict and optimize the interaction between a molecule and its biological target, thereby enhancing efficacy and selectivity.

Structure-Based Design Strategies for Target-Specific Modulators

Structure-based drug design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of the biological target, typically a protein or enzyme. The primary goal is to design molecules that are complementary in shape and charge to the target's binding site. This approach was successfully used to develop selective PKMYT1 inhibitors, where the design of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives was guided by the protein's structure. nih.gov

A key strategy in SBDD is the design of molecules with conformational flexibility. This allows the ligand to adapt to the binding site, potentially leading to multitargeted inhibition, which can offer advantages in terms of tumor selectivity and reduced drug resistance. nih.gov For instance, in the development of antifolates, crystal structures of target enzymes like serine hydroxymethyl transferase (SHMT) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) were used to create analogues with increased inhibitory power. nih.gov By understanding the precise interactions within the active site, modifications can be made to the naphthalenesulfonamide scaffold to optimize binding affinity and achieve target-specific modulation.

Ligand-Based Design Approaches and Pharmacophore Modeling

In the absence of a known 3D structure for a biological target, ligand-based design approaches become indispensable. creative-biolabs.com These methods derive a predictive model, known as a pharmacophore, from a set of known active ligands. creative-biolabs.comnih.gov A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. creative-biolabs.com

The process typically involves two main steps:

Conformational Analysis : Generating a comprehensive set of possible 3D conformations for each ligand in the training set to account for molecular flexibility. creative-biolabs.com

Molecular Alignment and Feature Extraction : Superimposing the conformations of multiple active ligands to identify the common chemical features and their geometric relationships. creative-biolabs.com

Advanced techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) pharmacophore modeling utilize both highly active and inactive compounds to build a more refined and predictive model. nih.gov This approach was effectively used to develop a pharmacophore model for Camptothecin derivatives to discover novel Topoisomerase I inhibitors. nih.gov The resulting pharmacophore serves as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. nih.gov Recently, new computational tools have been developed that can generate 3D pharmacophore models without the need for pre-alignment of molecules, further streamlining the discovery process. mdpi.com

Table 1: Comparison of Rational Drug Design Strategies

Strategy Basis Requirements Primary Application
Structure-Based Design 3D structure of the biological target (e.g., protein) High-resolution crystal structure of the target Designing potent and selective inhibitors with known binding modes. nih.govnih.gov

| Ligand-Based Design | Properties of known active and inactive ligands | A set of molecules with known biological activities | Discovering new hits when the target structure is unknown. creative-biolabs.comnih.govnih.gov |

Synthetic Routes to Novel 4-Chloronaphthalene-1-sulfonamide Derivatives

The synthesis of novel derivatives of this compound is crucial for exploring the structure-activity relationship (SAR) and developing compounds with improved properties. This involves the strategic incorporation of diverse chemical moieties and the construction of hybrid molecules.

Incorporation of Varied Substituents and Linkers

The chemical modification of the naphthalenesulfonamide core often begins with the parent structure, 4-chloro-naphthalene-1-sulfonyl chloride, which serves as a versatile starting material. A common synthetic strategy involves the nucleophilic substitution of the chlorine atom on the naphthalene (B1677914) ring or the reaction of the sulfonyl chloride group with various amines, phenols, or other nucleophiles.

For example, new quinazoline-based sulfonamides have been synthesized by reacting 4-chloroquinazoline (B184009) derivatives with aryl-sulfonamides in the presence of a base, although this can result in limited yields. nih.gov A more efficient, reversed strategy involves reacting readily available sulfonyl chlorides with an amino-quinazoline derivative. nih.gov Similarly, the synthesis of substituted naphthalene derivatives can be achieved through modern methods like the nitrogen-to-carbon transmutation of isoquinolines, which provides a one-step process to swap a nitrogen atom for a CH unit, yielding a variety of substituted naphthalenes. nih.gov The incorporation of different functional groups, such as bromo, chloro, fluoro, and ether groups, has been successfully demonstrated using this method. nih.gov

Synthesis of Hybrid Sulfonamide Structures (e.g., Azo, Schiff Base, Piperidine, Naphthoquinone Moieties)

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for creating novel compounds with potentially synergistic or multi-target activities. nih.govnih.gov

Schiff Base Hybrids : The synthesis of chloroacetamide derivatives has been achieved through a two-step process where a Schiff base is first synthesized by reacting an amine with an aldehyde. This intermediate is then reduced and subsequently reacted with chloroacetyl chloride to yield the final product. researchgate.net

Piperidine/Piperazine (B1678402) Hybrids : Novel sulfonamide derivatives have been created by incorporating a piperazine core. For instance, derivatives of trimetazidine, which contains a 1-(2,3,4-trimethoxybenzyl)piperazine structure, were synthesized by reacting it with various sulfonyl chlorides, demonstrating a viable route to piperazine-sulfonamide hybrids. mdpi.com

Naphthoquinone Hybrids : The naphthoquinone scaffold is a privileged structure in medicinal chemistry, and its hybridization with other moieties has yielded potent anticancer agents. nih.govnih.gov One-pot condensation reactions are often employed. For example, hybrids of 1,4-naphthoquinone (B94277) and 4-aza-podophyllotoxin were synthesized via an L-proline catalyzed reaction involving 2-hydroxy-1,4-naphthoquinone, an aniline, and an aldehyde. nih.gov This approach highlights the potential for creating complex sulfonamide-naphthoquinone hybrids by incorporating a sulfonamide group into one of the starting materials.

Table 2: Examples of Synthetic Routes for Naphthalene and Sulfonamide Derivatives

Derivative Type Synthetic Approach Key Reactants Reference
Substituted Quinazoline Sulfonamides Nucleophilic substitution / Reversed strategy 4-chloroquinazoline, aryl-sulfonamides / 4-aminoquinazoline, sulfonyl chlorides nih.gov
Substituted Naphthalenes N-to-C transmutation of isoquinolines Substituted isoquinolinium salts, Wittig reagent, base nih.gov
Schiff Base Hybrids Two-step: Schiff base formation followed by acylation Amines, aldehydes, reducing agents, chloroacetyl chloride researchgate.net
Piperazine-Sulfonamide Hybrids Sulfonylation of a piperazine core Trimetazidine, various sulfonyl chlorides mdpi.com

| Naphthoquinone Hybrids | One-pot three-component condensation | 2-hydroxy-1,4-naphthoquinone, anilines, aldehydes | nih.gov |

Systematic Exploration of Substituent Effects on Molecular Interactions and Biochemical Activity

The type and position of substituents on the naphthalenesulfonamide scaffold profoundly influence the molecule's physicochemical properties, molecular interactions, and ultimately, its biochemical activity. mdpi.comnih.gov A systematic exploration of these effects is essential for optimizing lead compounds.

Substituents can alter the electronic structure of the parent compound through inductive and resonance effects. mdpi.com They can also introduce new non-covalent interactions, such as hydrogen bonds, which can significantly impact biological activity. A study on 2-substituted-1-naphthol derivatives demonstrated this principle clearly. The presence of a hydroxyl group at the C-1 position of the naphthalene ring was crucial for inhibitory activity against COX-2, as it formed a key hydrogen bond with the Val 523 residue in the enzyme's active site. nih.gov When this hydroxyl group was replaced by a methoxy (B1213986) group, which cannot act as a hydrogen bond donor, the inhibitory activity was completely lost. nih.gov This highlights the critical role of specific hydrogen bonding interactions.

The position of a substituent is equally important. In an analysis of substituted naphthalene monoimides interacting with DNA, a 4-nitro derivative was found to bind approximately three times weaker than its 3-nitro counterpart. nih.gov This difference was attributed to the steric hindrance of the 4-nitro group, which prevents it from achieving a coplanar configuration with the intercalated naphthalene ring, thus weakening its interaction with DNA base pairs. nih.gov In contrast, the 3-nitro group can remain coplanar, allowing for more favorable interactions. nih.gov

Furthermore, the introduction of different functional groups can fine-tune both potency and specificity. In a series of 1,4-naphthoquinone analogues, replacing a halogen atom at the C3 position with various amide functionalities (e.g., propionamide, butyramide) led to compounds with similar potency but significantly improved selectivity. nih.gov

Table 3: Influence of Substituents on the Activity of Naphthalene Derivatives

Parent Scaffold Substituent & Position Observation Inferred Effect Reference
1-Naphthol C-1 Hydroxyl vs. C-1 Methoxy The hydroxyl derivative was an active COX-2 inhibitor, while the methoxy was inactive. The C-1 hydroxyl group is a critical hydrogen bond donor for enzyme binding. nih.gov
1-Naphthol C-2' Dimethyl on propyl chain Increased inhibitory activity against COX-2. Enhanced binding or favorable conformational effects. nih.gov
Naphthalene monoimide 3-Nitro vs. 4-Nitro The 3-nitro derivative bound more strongly to DNA than the 4-nitro derivative. Positional isomerism affects planarity and steric hindrance, influencing intercalation. nih.gov

| 1,4-Naphthoquinone | C-3 Amide vs. C-3 Halogen | Amide analogues showed similar potency but higher selectivity. | The amide functionality improves specificity for the target. | nih.gov |

Modulation of Molecular Scaffolds for Enhanced Specificity and Potency

The core concept of modulating a molecular scaffold involves the systematic alteration of a lead compound's chemical structure to improve its pharmacological properties. For this compound, this would entail chemical modifications to the naphthalene ring system, the sulfonamide functional group, or both. The goal of such modifications is to achieve a more favorable interaction with a biological target, leading to increased potency (a stronger effect at a lower concentration) and enhanced specificity (a more targeted action with fewer off-target effects).

General strategies for the modulation of sulfonamide-based compounds often involve the introduction of various substituents to explore the structure-activity relationship (SAR). These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity. For instance, the synthesis of N-substituted sulfonamides by coupling a sulfonyl chloride with a range of amines is a common approach to generate a library of analogues for biological screening.

The development of novel synthetic methodologies, such as one-pot syntheses of sulfonamides from unactivated carboxylic acids and amines, could potentially facilitate the future creation of diverse this compound analogues. These advanced synthetic routes can streamline the process of generating a library of compounds for high-throughput screening, which is a critical step in the discovery of more potent and specific drug candidates.

Despite these general principles and the availability of synthetic tools, the absence of specific studies on this compound analogues means that a detailed discussion of their enhanced specificity and potency, supported by concrete research findings and data tables, cannot be provided at this time. The scientific community has yet to publish extensive research focused on the targeted modulation of this particular molecular scaffold.

Advanced Analytical Techniques in 4 Chloronaphthalene 1 Sulfonamide Research

High-Resolution Mass Spectrometry for Precise Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of 4-Chloronaphthalene-1-sulfonamide. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule and its fragments, confirming the chemical formula C₁₀H₈ClNO₂S. nih.gov

The process involves ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ions with high resolution. This capability is crucial for distinguishing the target compound from isobaric impurities—contaminants that have the same nominal mass but different elemental compositions. nih.gov In impurity profiling, HRMS can detect and identify trace-level byproducts from the synthesis or degradation of this compound, which is vital for quality control and understanding the compound's stability.

Table 1: Illustrative HRMS Data for this compound

ParameterValueDescription
Chemical Formula C₁₀H₈ClNO₂SThe elemental composition of the compound.
Theoretical Mass 241.0015 DaThe exact mass calculated based on the most abundant isotopes of each element.
Measured Mass 241.0012 DaThe experimentally determined mass from the HRMS instrument.
Mass Accuracy -1.2 ppmThe deviation of the measured mass from the theoretical mass, indicating high confidence in the identification.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation and Purity Validation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating this compound from impurities and for quantifying its purity. A common approach is Reversed-Phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (like C8 or C18) using a polar mobile phase. wu.ac.th

Method development involves optimizing parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. researchgate.net Validation of the HPLC method ensures its reliability by assessing its linearity, precision, accuracy, and sensitivity (Limit of Detection and Quantification). wu.ac.thmdpi.com This validated method is essential for routine quality control in the manufacturing and formulation of the compound. wu.ac.th

Table 2: Typical RP-HPLC Method and Validation Parameters

ParameterCondition / ResultPurpose
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm)Stationary phase for separation. wu.ac.th
Mobile Phase Gradient of Water and AcetonitrileElutes compounds based on polarity.
Flow Rate 1.0 mL/minControls the speed of the separation. wu.ac.th
Detection UV at 265 nmMeasures the absorbance of the compound. wu.ac.th
Retention Time ~8.4 minThe time at which the compound elutes, used for identification. researchgate.net
Linearity (r²) >0.999Confirms a proportional response to concentration. wu.ac.th
Accuracy (% Recovery) 85-115%Ensures the measured amount reflects the true amount. wu.ac.th
Precision (%RSD) < 5%Demonstrates the repeatability of the measurement. researchgate.net

Spectroscopic Methods for Real-Time Interaction Monitoring

Fluorescence-based assays are highly sensitive methods used to monitor the interaction of this compound with biological targets, such as enzymes, in real time. nih.govunimi.it These assays can measure binding affinity and the kinetics of enzyme inhibition.

One common approach is a dye-displacement assay. In this setup, a fluorescent probe that is known to bind to the active site of a target enzyme is used. When this compound is introduced and competes for the same binding site, it displaces the fluorescent probe, causing a measurable change in the fluorescence signal. researchgate.net Another method involves monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) upon ligand binding. researchgate.net These techniques are valuable for high-throughput screening to identify and characterize inhibitors of specific enzymes. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions. nih.gov It is considered the gold standard for characterizing the thermodynamics of binding events without the need for labels or immobilization. malvernpanalytical.com In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target macromolecule (e.g., a protein). psu.edu

Each injection of the sulfonamide results in a small heat release or absorption, which is measured by the calorimeter. As the macromolecule becomes saturated, the heat change diminishes. psu.edu By analyzing the resulting binding isotherm, one can directly determine the key thermodynamic parameters of the interaction: the binding affinity (Kₐ) or dissociation constant (K₋), the stoichiometry of binding (n), and the enthalpy change (ΔH). psu.edu

Microcalorimetry for Ligand Binding Energetics

Microcalorimetry, of which ITC is a primary example, provides a complete thermodynamic profile of the binding interaction between a ligand like this compound and its target. springernature.com The direct measurement of the enthalpy change (ΔH) and the binding constant (Kₐ) allows for the calculation of the Gibbs free energy change (ΔG) and the entropy change (ΔS) using the following equation:

ΔG = -RTln(Kₐ) = ΔH - TΔS

This comprehensive energetic data is crucial for understanding the forces driving the binding event. For instance, a favorable enthalpic change (negative ΔH) often suggests strong hydrogen bonding or van der Waals interactions, while a favorable entropic change (positive ΔS) can indicate the release of bound water molecules from the interacting surfaces. nih.gov This level of detail is invaluable for structure-activity relationship (SAR) studies and rational drug design.

Table 3: Thermodynamic Parameters from an ITC Experiment

Thermodynamic ParameterSymbolInformation Provided
Binding Affinity Constant KₐStrength of the binding interaction.
Dissociation Constant K₋Concentration at which half the binding sites are occupied. malvernpanalytical.com
Stoichiometry nThe molar ratio of the ligand to the target in the complex. psu.edu
Enthalpy Change ΔHHeat released or absorbed upon binding; indicates changes in bonding. psu.edu
Gibbs Free Energy Change ΔGOverall spontaneity of the binding event. malvernpanalytical.com
Entropy Change ΔSChange in the system's disorder upon binding.

Advanced Chromatographic Techniques (e.g., GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex mixtures, or for the identification of volatile or semi-volatile impurities and degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique. core.ac.uk In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which generates a mass spectrum for each component, allowing for its identification.

This method is particularly useful for analyzing reaction mixtures from the synthesis of this compound, where positional isomers of chlorides and sulfonyl chlorides might be present. core.ac.uk While some sulfonamides can be thermally unstable, derivatization techniques can be employed to convert them into more thermally stable forms prior to GC-MS analysis. core.ac.uk The coupling of GC's high separation power with the definitive identification capabilities of MS makes it an essential tool for comprehensive analysis. researchgate.net

Environmental Degradation and Mechanistic Pathways of Naphthalenesulfonamide Compounds

Mechanisms of Photodegradation for Sulfonamide Compounds

Photodegradation, the breakdown of compounds by light, is a significant removal mechanism for many organic pollutants. For sulfonamides, this process can occur directly through the absorption of light or indirectly through reactions with photochemically generated reactive species.

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like sulfonamides. nih.gov This process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which upon irradiation with light of sufficient energy, generates electron-hole pairs. ekb.egmdpi.com These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. mdpi.com

The photocatalytic degradation of sulfonamides is influenced by several factors, including the type and concentration of the photocatalyst, the intensity of the light source, the pH of the solution, and the presence of other substances in the water matrix. nih.govekb.eg For instance, studies on the photocatalytic degradation of various sulfonamides have shown that the process is often more efficient under specific pH conditions that favor the generation of hydroxyl radicals. nih.gov The degradation of naphthalene (B1677914), a related compound, using ZnO nanoparticles has been shown to be effective, with the degradation rate influenced by catalyst loading and light intensity. ekb.egekb.eg

While complete mineralization to carbon dioxide, water, and inorganic ions is the ideal outcome, photocatalysis can also lead to the formation of various transformation products. nih.gov The identification of these intermediates is critical for a comprehensive understanding of the degradation pathway and any potential residual toxicity.

Direct photolysis, where a molecule absorbs ultraviolet (UV) radiation and undergoes a chemical transformation, is another important degradation pathway for sulfonamides. The efficiency of direct photolysis is dependent on the molecule's ability to absorb UV light at environmentally relevant wavelengths and the quantum yield of the reaction (the number of molecules transformed per photon absorbed). nih.gov

The degradation rates of sulfonamides under UV irradiation are influenced by their chemical structure and the pH of the surrounding medium, which affects their protonation state. nih.govnih.gov For some sulfonamides, direct photolysis with high-energy UV light (e.g., 254 nm) can be a dominant degradation process. nih.gov However, under natural sunlight conditions, indirect photolysis, mediated by natural organic matter, often plays a more significant role. nih.gov

Advanced oxidation processes (AOPs) that combine UV irradiation with other oxidants, such as hydrogen peroxide (UV/H2O2) or persulfate (UV/PDS), have been shown to significantly enhance the degradation of sulfonamides. ntu.edu.sgmdpi.com These processes generate highly reactive radicals (e.g., •OH and SO4•−) that can effectively degrade even the more recalcitrant sulfonamide compounds. mdpi.comresearchgate.net For example, the UV/PDS process has been shown to effectively remove various sulfonamides, with removal efficiencies exceeding 90% in some cases. mdpi.com

Biotic Transformation Pathways: Microbial Degradation Mechanisms

Microorganisms, particularly bacteria and fungi, play a vital role in the breakdown of organic pollutants in the environment. Their ability to metabolize complex xenobiotic compounds is a key component of natural attenuation and bioremediation strategies.

The microbial degradation of chlorinated naphthalenes is an oxidative process initiated by specific enzymes. nih.gov In many bacteria, the initial attack on the naphthalene ring is catalyzed by a multi-component enzyme system called naphthalene dioxygenase. nih.govasm.org This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. nih.govasm.org This initial step is crucial as it destabilizes the aromatic structure, making it more susceptible to further degradation.

Following the initial dihydroxylation, a series of enzymatic reactions, including dehydrogenation and ring cleavage, lead to the formation of central metabolites like salicylate. nih.govasm.orgnih.gov These intermediates can then enter the central metabolic pathways of the microorganism, such as the Krebs cycle, leading to complete mineralization.

The presence and position of chlorine substituents on the naphthalene ring can significantly influence the rate and pathway of microbial degradation. Generally, an increasing number of chlorine atoms makes the compound more resistant to breakdown. tandfonline.com The position of the chlorine atoms is also critical, as some isomers are more readily metabolized than others. For instance, the white-rot fungus Phlebia lindtneri has been shown to metabolize 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065) through oxidation, a process likely mediated by cytochrome P-450 monooxygenase. nih.gov

For naphthalenesulfonates, degradation often involves an initial desulfonation step, which can be achieved through regioselective dihydroxylation of the sulfonated ring. nih.gov The resulting dihydroxynaphthalene can then be catabolized through the conventional naphthalene degradation pathway. nih.gov

Microorganisms have evolved various strategies to adapt to the presence of xenobiotic compounds in their environment. nih.gov This adaptation can occur through several mechanisms, including:

Induction of degradative enzymes: Exposure to a specific xenobiotic can trigger the expression of the genes encoding the enzymes required for its degradation. frontiersin.org This allows the microbial population to respond to the presence of the contaminant and utilize it as a source of carbon and energy.

Genetic mutations and horizontal gene transfer: Over time, random mutations can lead to the evolution of enzymes with enhanced activity towards a particular xenobiotic. Furthermore, microorganisms can acquire new metabolic capabilities through horizontal gene transfer, where genetic material is exchanged between different species via plasmids, transposons, and other mobile genetic elements. nih.gov This process can accelerate the evolution of novel degradation pathways.

Consortial metabolism: The complete degradation of a complex xenobiotic may require the concerted action of multiple microbial species. nih.gov In a microbial consortium, different members may carry out different steps of the degradation pathway, with the metabolic products of one organism serving as the substrate for another. This metabolic cooperation allows for the breakdown of compounds that a single species may not be able to mineralize.

Biofilm formation: The formation of biofilms can provide a protective environment for microorganisms and enhance the degradation of pollutants. Within a biofilm, the close proximity of cells can facilitate intercellular communication and the exchange of genetic material and metabolites.

Studies have shown that microbial communities can adapt to degrade xenobiotics after a period of exposure, with the rate of degradation increasing significantly in pre-exposed communities. nih.gov However, there may be a threshold concentration below which adaptation is not observed. nih.gov

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Hydrolysis, Oxidation, Reduction)

In addition to photodegradation and biotic transformation, abiotic processes can contribute to the degradation of naphthalenesulfonamide compounds in the environment. These reactions occur without the direct involvement of microorganisms and are influenced by the chemical properties of the compound and the characteristics of the environmental matrix (e.g., soil, water, sediment).

Hydrolysis is a chemical reaction in which a molecule is cleaved by the addition of water. For some organic compounds, particularly those with susceptible functional groups like esters or amides, hydrolysis can be a significant degradation pathway. The rate of hydrolysis is often influenced by pH, with the reaction being catalyzed by either acids or bases. snu.ac.kr While sulfonamide groups are generally considered to be relatively stable to hydrolysis, this pathway cannot be entirely ruled out over long environmental timescales. nih.gov

Oxidation-reduction (redox) reactions involve the transfer of electrons and can lead to the transformation of organic pollutants. In the environment, these reactions can be mediated by various naturally occurring oxidizing and reducing agents. For example, minerals containing transition metals (e.g., iron, manganese) can act as catalysts for redox reactions. The susceptibility of a compound to oxidation or reduction depends on its chemical structure and redox potential. snu.ac.kr

No Specific Data Available for "4-Chloronaphthalene-1-sulfonamide" to Fulfill the Request

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific data concerning the environmental degradation kinetics and theoretical modeling of the chemical compound This compound . The performed searches did not yield any detailed research findings, kinetic data, rate constants, or theoretical degradation pathway models directly pertaining to this specific molecule.

While general information on the environmental fate of related compound classes, such as naphthalenesulfonic acids and other sulfonamides, is available, this information does not provide the specific details required to accurately and thoroughly address the user's request for an article focused solely on this compound.

For instance, studies on the ozonation of various naphthalenesulfonic acids have determined reaction rate constants and activation energies for their degradation. Similarly, research on the photodegradation of several sulfonamide antibiotics has resulted in the measurement of first-order rate constants and quantum yields. Computational studies have also been conducted on the broader naphthalene degradation pathway. However, none of these studies included this compound in their scope.

Therefore, due to the absence of specific scientific research and data for this compound, it is not possible to generate the requested in-depth article on its environmental degradation kinetics and mechanistic pathways as outlined. The generation of such an article would require speculative information that falls outside the bounds of scientifically verified data.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for naphthalene) and sulfonamide NH₂ signals (δ 5.5–6.0 ppm) .
    • HSQC/HMBC : Confirm connectivity between the sulfonamide group and naphthalene core .
  • FT-IR : Validate sulfonamide formation (S=O stretching at 1150–1350 cm⁻¹; N–H bending at 1600 cm⁻¹) .
  • HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer :
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often stem from:

  • Impurity Profiles : Trace solvents or byproducts alter solubility. Use DSC/TGA to confirm thermal stability and purity .
  • pH-Dependent Solubility : Protonation of the sulfonamide group affects solubility in aqueous buffers. Conduct pH-solubility studies (e.g., 0.1 M HCl to pH 12) .
  • Interlaboratory Variability : Standardize solvent preparation (e.g., USP-grade solvents) and temperature control (±0.1°C) .

Advanced: What computational approaches are suitable for modeling this compound’s electronic properties?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS with OPLS-AA force fields .
  • Docking Studies : Explore binding affinity with biological targets (e.g., carbonic anhydrase) via AutoDock Vina .

Basic: How should researchers design toxicity assays for this compound?

Q. Methodological Answer :

  • In Vitro Assays :
    • Ames Test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains .
    • Cytotoxicity : Use MTT assays on HepG2 cells (IC₅₀ determination) .
  • In Vivo Protocols : Follow OECD 423 guidelines for acute oral toxicity in rodents, monitoring hepatic enzymes (ALT/AST) .

Advanced: How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

Q. Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at C5) to enhance sulfonamide acidity and target binding .
  • Bioisosteric Replacement : Replace chlorine with trifluoromethyl (-CF₃) to modulate lipophilicity (logP) .
  • Pharmacokinetic Profiling : Use PAMPA assays to predict blood-brain barrier permeability .

Advanced: What strategies address reproducibility challenges in catalytic applications of this compound?

Q. Methodological Answer :

  • Catalyst Characterization : Use XPS to verify oxidation states of metal catalysts (e.g., Pd/C) in coupling reactions .
  • Reaction Monitoring : Employ in-situ IR spectroscopy to detect intermediates (e.g., sulfonate esters) .
  • Statistical DoE : Apply factorial design (e.g., temperature, solvent ratio) to identify critical parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.